N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide
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Overview
Description
N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, two methoxyphenyl groups, and an oxazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. Methoxybenzene (anisole) can be used as a starting material, and the substitution reactions are often catalyzed by Lewis acids.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[3,4-bis(4-hydroxyphenyl)-1,2-oxazol-5-yl]acetamide: Similar structure but with hydroxy groups instead of methoxy groups.
N-benzyl-2-[3,4-bis(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-30-21-12-8-19(9-13-21)25-23(16-24(29)27-17-18-6-4-3-5-7-18)32-28-26(25)20-10-14-22(31-2)15-11-20/h3-15H,16-17H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOACLDHYWXXRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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